molecular formula C16H22N2O4 B13251675 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid

Cat. No.: B13251675
M. Wt: 306.36 g/mol
InChI Key: XTEJVDAWGNXLPP-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C16H22N2O4. This compound is characterized by the presence of a benzyloxycarbonyl group, a dimethylamino group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the dimethylamino group at the 5-position of the piperidine ring. The carboxylic acid group is then introduced at the 3-position. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are amines and alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for the development of new chemical reactions.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Uniqueness

1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

5-(dimethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-17(2)14-8-13(15(19)20)9-18(10-14)16(21)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,19,20)

InChI Key

XTEJVDAWGNXLPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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